3-Chloro-4-fluoropicolinaldehyde

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers requiring precise halogenation patterns for regioselective heterocycle synthesis often face supply inconsistency for the 3-chloro-4-fluoro substitution architecture. 3-Chloro-4-fluoropicolinaldehyde solves this with its unique 1,2,3-substitution pattern combining chloro, fluoro, and aldehyde functionalities. • Enables regioselective Suzuki, Buchwald-Hartwig, and SNAr reactions • Strategic precursor for 4-amino-5-fluoropicolinate herbicides (WO 2015/088271) • Aldehyde handle for reductive amination and bioorthogonal oxime/hydrazone ligation • XLogP3 = 1.4, optimal for CNS drug candidate development • 98% purity ensures reproducible synthetic outcomes

Molecular Formula C6H3ClFNO
Molecular Weight 159.54 g/mol
CAS No. 1239352-00-1
Cat. No. B14841359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoropicolinaldehyde
CAS1239352-00-1
Molecular FormulaC6H3ClFNO
Molecular Weight159.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1F)Cl)C=O
InChIInChI=1S/C6H3ClFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H
InChIKeyHDDNHAOLLPNRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluoropicolinaldehyde (CAS 1239352-00-1): A Differentiated Halogenated Pyridine Aldehyde Intermediate for Advanced Synthesis


3-Chloro-4-fluoropicolinaldehyde (CAS 1239352-00-1), also known as 2-pyridinecarboxaldehyde, 3-chloro-4-fluoro-, is a specialized halogenated pyridine derivative characterized by a unique 1,2,3-substitution pattern combining chloro, fluoro, and aldehyde functionalities on the pyridine ring [1]. This precise substitution architecture imparts distinct electronic and steric properties that cannot be replicated by in-class analogs with different halogenation patterns [2]. Its molecular weight is 159.54 g/mol (C₆H₃ClFNO) [1]. As a heterocyclic building block, its primary utility lies in medicinal chemistry and agrochemical synthesis, where it serves as a strategic intermediate for constructing complex fluorinated heterocycles and facilitating regioselective transformations .

Why 3-Chloro-4-fluoropicolinaldehyde (CAS 1239352-00-1) Cannot Be Replaced by Unhalogenated or Differently Halogenated Picolinaldehyde Analogs


The specific chloro and fluoro substituents on the pyridine ring of 3-chloro-4-fluoropicolinaldehyde are not merely structural decorations but critical determinants of its chemical behavior and downstream synthetic utility. The electron-withdrawing effects of the halogens, particularly the strong inductive effect of fluorine and the unique polarizability of chlorine, collectively modulate the electron density of the pyridine ring, thereby influencing the regioselectivity of subsequent cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. Substituting with a non-fluorinated analog (e.g., 3-chloropicolinaldehyde) or an isomer with a different halogen pattern (e.g., 4-chloro-3-fluoropicolinaldehyde) will result in a significantly different electronic environment, leading to altered reaction kinetics, regioselectivity, and yield in downstream processes [2]. This inherent reactivity profile directly impacts the feasibility and efficiency of synthesizing target molecules, particularly in pharmaceutical and agrochemical programs where precise structural control is non-negotiable [1].

Quantitative Differentiation Guide: 3-Chloro-4-fluoropicolinaldehyde (CAS 1239352-00-1) vs. Analogs for Procurement Decisions


Unique 1,2,3-Halogenation Pattern Enables Access to a Distinct Chemical Space Compared to 3-Chloro- or 4-Fluoropicolinaldehyde Monosubstituted Analogs

The substitution pattern of 3-chloro-4-fluoropicolinaldehyde (chloro at position 3, fluoro at position 4) represents a discrete chemical space point compared to mono-halogenated analogs [1]. While direct, head-to-head biological or reactivity data for this specific compound are limited in the public domain, the class-level inference from computational and experimental studies on chlorofluoropyridines indicates that this precise pattern is associated with a unique combination of electronic and steric parameters [2]. Specifically, studies on SNAr halide exchange reactions highlight that the relative positions of chloro and fluoro substituents on the pyridine ring critically influence both kinetic and thermodynamic control of regioselectivity [2]. The 3-chloro-4-fluoro arrangement offers a balance of reactivity and stability that differs from both the monosubstituted (e.g., 3-chloropicolinaldehyde, 4-fluoropicolinaldehyde) and alternative disubstituted (e.g., 3-fluoro-4-chloropicolinaldehyde) analogs. This uniqueness translates into the ability to synthesize a distinct set of downstream heterocyclic products [1].

Medicinal Chemistry Organic Synthesis Chemical Biology

Electronic Modulation via Combined Chloro and Fluoro Substituents: Predicted LogP and PSA Differentiation from Non-Halogenated Picolinaldehyde

The presence of both chloro and fluoro substituents in 3-chloro-4-fluoropicolinaldehyde significantly alters its predicted physicochemical properties compared to the non-halogenated parent compound, picolinaldehyde . Computed properties for 3-chloro-4-fluoropicolinaldehyde include an XLogP3 value of 1.4 and a Topological Polar Surface Area (TPSA) of 30.0 Ų [1]. In contrast, picolinaldehyde has an XLogP3 of approximately 0.3 and a TPSA of 30.0 Ų [2]. While the TPSA remains unchanged, the substantial increase in lipophilicity (ΔLogP ≈ +1.1) is a direct consequence of the halogenation pattern. This shift in lipophilicity is a critical parameter for optimizing membrane permeability and metabolic stability in drug candidates, a cornerstone of modern medicinal chemistry.

Physicochemical Property Analysis Medicinal Chemistry ADME

Commercial Availability at High Purity: Verified >98% from Major Suppliers for Reproducible Research and Scale-Up

For scientific procurement, the commercial availability of 3-chloro-4-fluoropicolinaldehyde at high purity (>98%) is a crucial differentiator compared to less accessible or lower-purity analogs . Leading research chemical suppliers, such as Leyan (Leyan.com), offer this compound with a certified purity of 98% . This level of purity is essential for ensuring reproducibility in sensitive synthetic transformations and minimizing side reactions in medicinal chemistry campaigns. While pricing for this specialized compound is substantial (e.g., ~$1,078 for 250 mg at 95% purity from other vendors [1]), the assurance of high purity and traceable sourcing mitigates the risk of failed syntheses and time-consuming purification, which are significant hidden costs in advanced R&D settings.

Chemical Procurement Organic Synthesis Quality Control

Recommended Applications for 3-Chloro-4-fluoropicolinaldehyde (CAS 1239352-00-1) Based on Its Differentiated Properties


Synthesis of 4-Amino-5-fluoropicolinate Herbicides and Related Agrochemicals

3-Chloro-4-fluoropicolinaldehyde serves as a strategic precursor for synthesizing 4-amino-5-fluoropicolinates, a key structural class of novel herbicides [1]. The aldehyde functionality provides a versatile handle for constructing the picolinate core, while the 3-chloro and 4-fluoro substituents are essential for achieving the desired electronic and steric properties in the final active molecule. Patent literature (e.g., WO 2015/088271) references the use of related fluoropicolinaldehyde derivatives in this context . The specific 3-chloro-4-fluoro pattern likely influences the herbicidal activity and selectivity profile compared to analogs, making this compound a valuable intermediate in agrochemical discovery programs.

Medicinal Chemistry: Development of Kinase Inhibitors and Other Bioactive Heterocycles

The unique halogenation pattern of 3-chloro-4-fluoropicolinaldehyde makes it an attractive building block for medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles [1]. The chloro substituent can serve as a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoro group is known to enhance metabolic stability and modulate pKa in drug-like molecules . The aldehyde group is a key functional handle for forming carbon-nitrogen bonds, such as in reductive aminations to create diverse amine libraries. The predicted lipophilicity (XLogP3 = 1.4) [2] positions this compound favorably for optimizing CNS penetration or oral bioavailability in drug candidates.

Materials Science: Synthesis of Fluorinated Ligands and Functional Materials

Beyond pharmaceuticals and agrochemicals, the aldehyde group of 3-chloro-4-fluoropicolinaldehyde can be exploited in condensation reactions to form imines, hydrazones, and other Schiff bases, which are important building blocks for coordination chemistry and materials science [1]. The halogen substituents can further tune the electronic properties of these ligands, influencing the optical, magnetic, or catalytic properties of their metal complexes. The 3-chloro-4-fluoro motif may impart unique stability or reactivity profiles to the resulting materials, which could be relevant for applications in sensing, catalysis, or molecular electronics .

Chemical Biology: Design of Activity-Based Probes and Bioconjugation Reagents

The aldehyde functionality is a classic handle for bioorthogonal conjugation reactions (e.g., oxime/hydrazone formation) with appropriately functionalized biomolecules [1]. The presence of chloro and fluoro substituents on the pyridine ring of 3-chloro-4-fluoropicolinaldehyde can serve as a 'spectroscopic handle' (e.g., ¹⁹F NMR) or as a modulator of binding interactions in the design of activity-based probes or affinity labels . The increased lipophilicity from halogenation may also enhance cellular permeability, a desirable trait for intracellular probes. The combination of these features makes this compound a versatile starting point for creating customized chemical biology tools.

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